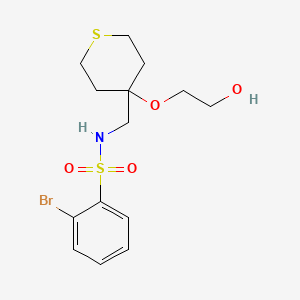

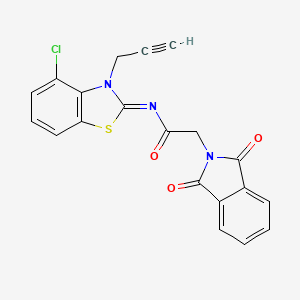

![molecular formula C17H24N2O2 B2803443 Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate CAS No. 920023-55-8](/img/structure/B2803443.png)

Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl groups are often used in organic chemistry due to their enhancing effects on the biological activity of various compounds . They increase the lipophilicity of organic molecules, which is crucial for passage through cell walls .

Synthesis Analysis

The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Spiropiperidine Lactam Inhibitors : A novel synthesis route for spiropiperidine lactam acetyl-CoA carboxylase inhibitors was reported, utilizing a regioselective pyrazole alkylation and a Curtius rearrangement to install a hindered amine via a stable isocyanate. This method provided an efficient access to potent ACC inhibitors (Huard et al., 2012).

Efficient Synthesis Routes : Various studies have developed efficient synthesis routes for related spiropiperidine and spirocyclic compounds, highlighting methodologies such as Pd catalyzed intramolecular cyclization, dianion alkylation, and cyclization of ethyl 2-oxindoline-5-carboxylate. These synthetic strategies are critical for creating scaffolds for further pharmaceutical and chemical research (Freund & Mederski, 2000); (Teng, Zhang, & Mendonça, 2006).

Crystal Structure Analyses : Studies on dispirooxindole derivatives revealed the formation of diastereoisomers with confirmed relative stereochemistry, showcasing the importance of intramolecular interactions in determining regio- and stereoselectivity. Such insights are crucial for the design of molecules with specific biological activities (Ravikumar et al., 2015).

Novel Synthesis of Substituted Piperidines : Research has focused on developing new scaffolds for substituted piperidines, utilizing methodologies such as regioselective ring-opening and 1,3-dipolar cycloaddition reactions. These compounds serve as intermediates for the synthesis of biologically active molecules (Harmsen et al., 2011).

Stereoselective Synthesis for Drug Intermediates : Efforts in stereoselective synthesis have led to the development of intermediates useful for the synthesis of nociceptin antagonists and other pharmacologically relevant compounds. This includes the synthesis of complex piperidine derivatives with specific stereochemistry, demonstrating the application of synthetic chemistry in drug development (Jona et al., 2009).

properties

IUPAC Name |

tert-butyl spiro[1,2-dihydroisoindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)14-7-5-4-6-13(14)12-18-17/h4-7,18H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEHOZNMWWBHDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

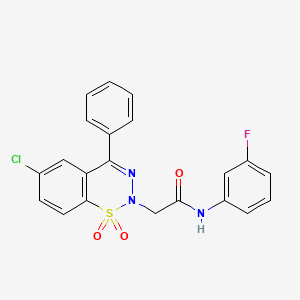

![1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2803361.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)

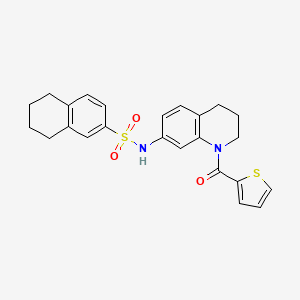

![Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2803366.png)

![N-benzyl-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2803368.png)

![N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2803371.png)

![N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2803374.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2803379.png)

![(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid](/img/structure/B2803381.png)